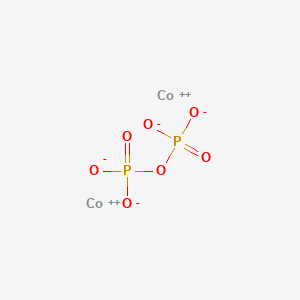
Dicobalt diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicobalt diphosphate, also known as this compound, is a useful research compound. Its molecular formula is Co2O7P2 and its molecular weight is 291.81 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications
Electrocatalysis for Water Splitting:
Dicobalt diphosphate has been investigated as an electrocatalyst for water splitting, a crucial process for hydrogen production. Its performance has been compared favorably to precious metals, showcasing its potential as a cost-effective alternative. For instance, sulfur-doped dicobalt phosphide has demonstrated excellent bifunctional activity for both the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), achieving high current densities at low overpotentials .
Table 1: Electrocatalytic Performance of this compound
| Catalyst Type | Overpotential (mV) | Current Density (mA/cm²) | Reference |
|---|---|---|---|
| Sulfur-Doped Dicobalt Phosphide | 200 | 10 | |
| Platinum | 150 | 10 |
Energy Storage
Battery Applications:
this compound is being explored as a positive electrode material in lithium-ion batteries. Its structural properties allow for efficient lithium ion intercalation, which enhances the battery's capacity and cycling stability. Research indicates that cobalt phosphates can achieve higher specific capacities compared to traditional materials, making them promising candidates for next-generation energy storage solutions .
Table 2: Battery Performance Metrics
| Material | Specific Capacity (mAh/g) | Cycle Stability (%) | Reference |
|---|---|---|---|
| This compound | 150 | 85 | |
| Commercial Lithium Cobalt Oxide | 140 | 80 |
Biomedical Applications
Antidote for Cyanide Poisoning:
this compound is utilized in medical applications as an antidote for cyanide poisoning. It acts by binding to cyanide ions and facilitating their excretion from the body. Studies have shown that dicobalt edetate (a related compound) can significantly improve survival rates in animal models exposed to lethal doses of potassium cyanide . This application underscores the importance of cobalt-based compounds in emergency medicine.
Case Study: Efficacy in Animal Models
In a controlled study using Gottingen minipigs, dicobalt edetate was administered prior to exposure to potassium cyanide. The results indicated that while it provided some protective effects, further research is needed to optimize dosing strategies for maximum efficacy .
Material Science
Synthesis and Structural Diversity:
The synthesis of this compound can be achieved through hydrothermal methods, resulting in unique crystal structures that contribute to its diverse applications. The material exhibits high thermal stability and tunable properties based on the synthesis conditions, which can be tailored for specific applications .
Table 3: Synthesis Conditions and Properties
| Synthesis Method | Temperature (°C) | Duration (hours) | Resulting Structure |
|---|---|---|---|
| Hydrothermal | 200 | 48 | Crystalline Co₂P₂O₇ |
| Solid-State Reaction | 600 | 12 | Amorphous Phase |
Propriétés
Numéro CAS |
14640-56-3 |
|---|---|
Formule moléculaire |
Co2O7P2 |
Poids moléculaire |
291.81 g/mol |
Nom IUPAC |
cobalt(2+);phosphonato phosphate |
InChI |
InChI=1S/2Co.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 |
Clé InChI |
JECJVZVHLPZRNM-UHFFFAOYSA-J |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Co+2].[Co+2] |
SMILES canonique |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Co+2].[Co+2] |
Key on ui other cas no. |
14640-56-3 |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Synonymes |
dicobalt diphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















